Adenosine A3 Receptor Affinity and Selectivity Profile of the Cyclobutyl Derivative vs. Cycloalkyl and Alkyl Congeners
In a direct head-to-head comparison within a single congeneric series, the 4'-thioadenosine-5'-uronamide derivative bearing the N-[(3-iodophenyl)methyl]cyclobutanamine moiety (compound 5l) exhibited a Ki of 1.17 ± 0.16 nM at the human A3 adenosine receptor, with corresponding Ki values of 23.6 ± 4.2 nM at hA1 and 122 ± 62 nM at hA2A [1]. The resulting A1/A3 selectivity ratio is approximately 20-fold and the A2A/A3 selectivity ratio is approximately 104-fold. In contrast, the N-cyclopropyl analog (5j) showed a narrower selectivity window (A1 Ki 9.27 nM, A3 Ki 3.03 nM; A1/A3 ≈ 3-fold), while the N-cyclohexyl analog (5m) displayed dramatically reduced A3 affinity (Ki 35.4 nM) and only partial inhibition at A1 and A2A [1]. The N-methyl analog (5h) achieved higher A3 potency (Ki 0.25 nM) but at the cost of a markedly different A2A profile (Ki 475 nM), demonstrating that the cyclobutyl group occupies a distinct selectivity niche not achievable by smaller or larger N-alkyl substituents [1].
| Evidence Dimension | Human adenosine receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | hA1 Ki = 23.6 ± 4.2 nM; hA2A Ki = 122 ± 62 nM; hA3 Ki = 1.17 ± 0.16 nM; A1/A3 ≈ 20; A2A/A3 ≈ 104 |
| Comparator Or Baseline | N-cyclopropyl (5j): hA1 Ki 9.27 nM, hA2A Ki 15.2 nM, hA3 Ki 3.03 nM; N-cyclohexyl (5m): hA1 28% inhib., hA2A 24% inhib., hA3 Ki 35.4 nM; N-methyl (5h): hA1 Ki 20.2 nM, hA2A Ki 475 nM, hA3 Ki 0.25 nM |
| Quantified Difference | Cyclobutyl (5l) vs. cyclopropyl (5j): A3 potency 2.6-fold higher, A1/A3 selectivity 6.7-fold higher. Cyclobutyl (5l) vs. cyclohexyl (5m): A3 potency 30-fold higher. Cyclobutyl (5l) vs. methyl (5h): A2A/A3 selectivity 5.2-fold higher. |
| Conditions | Radioligand binding assays using adherent CHO cells stably transfected with human adenosine receptor subtypes; [3H]R-PIA or [3H]NECA at hA1, [3H]CGS 21680 at hA2A; values expressed as mean ± s.e.m., n = 3–5 [1] |
Why This Matters
The cyclobutyl derivative provides a distinct A3 potency–selectivity balance that cannot be achieved by the cyclopropyl, cyclohexyl, or methyl analogs, making it the preferred building block for A3 AR agonist programs requiring moderate A1/A2A sparing.
- [1] Choi WJ, Lee HW, Kim HO, Chinn M, Gao ZG, Patel A, Jacobson KA, Moon HR, Jung YH, Jeong LS. Design and synthesis of N(6)-substituted-4'-thioadenosine-5'-uronamides as potent and selective human A(3) adenosine receptor agonists. Bioorg Med Chem. 2009 Dec 1;17(23):8003-11. Table 1, compounds 5h, 5j, 5l, 5m. doi: 10.1016/j.bmc.2009.10.011. PMID: 19879151; PMCID: PMC2797373. View Source
